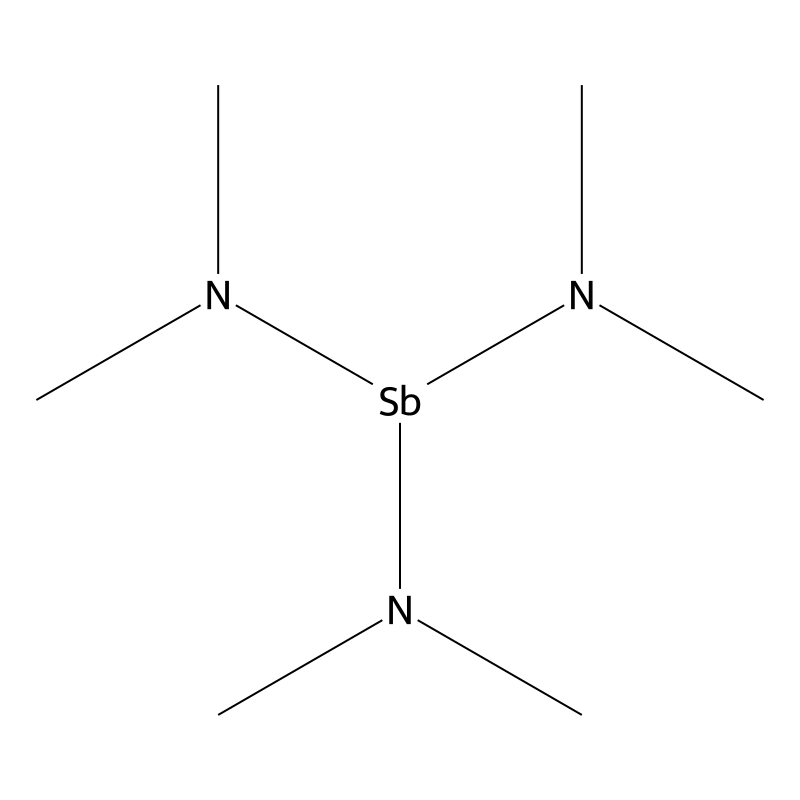

Tris(dimethylamino)antimony

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Growth of Sb2Te3 Films

Scientific Field: Material Science

Summary of Application: Tris(dimethylamido)antimony(III) has been proposed as a potential precursor for the growth of Sb2Te3 films. Sb2Te3 is a compound of antimony and tellurium, and it’s often used in phase-change memory devices.

Optical Sensors

Scientific Field: Optics

Summary of Application: Tris(dimethylamido)antimony(III) is a low energy, organometallic compound that can be used in optical sensors.

Tris(dimethylamino)antimony is a chemical compound with the formula C₆H₁₈N₃Sb. It is an organoantimony compound where three dimethylamino groups are attached to a central antimony atom. Antimony, represented by the symbol Sb, is a metalloid with atomic number 51. This compound is notable for its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.

Tris(dimethylamino)antimony exhibits reactivity with several organic compounds. It can react with aldehydes and ketones to form gem-diamines and enamines. Additionally, when treated with acetic anhydride, it produces N,N-dimethylacetamide along with either stibine oxide or tris(acetoxy)stibine, depending on the reaction conditions . The compound also interacts with carbon dioxide, phenyl isocyanate, and phenyl isothiocyanate, leading to the formation of various derivatives such as triscarbamato-, ureido-, and thioureido-derivatives through insertion reactions across the antimony-nitrogen bonds .

Synthesis of tris(dimethylamino)antimony typically involves a salt-elimination reaction. This process can be achieved by reacting antimony trichloride with a suitable dimethylamino reagent under controlled conditions . The synthesis parameters, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Tris(dimethylamino)antimony has several applications in materials science and organic chemistry. It serves as a precursor for the growth of antimony-based thin films and semiconductor materials . Its ability to form stable complexes makes it useful in various synthetic pathways, particularly in the production of organometallic compounds. Additionally, its catalytic properties may find utility in organic synthesis.

Studies exploring the interactions of tris(dimethylamino)antimony with other chemical species have revealed its potential for forming various derivatives through coordination chemistry. The compound's reactivity with heterocumulenes has been particularly noted, allowing for the formation of diverse chemical entities that could be leveraged in synthetic applications .

Tris(dimethylamino)antimony can be compared to other organoantimony compounds based on their structural and functional characteristics. Here are some similar compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Tris(trimethylamino)antimony | C₉H₂₁N₃Sb | More sterically hindered due to larger methyl groups |

| Tris(phenylamino)antimony | C₁₂H₁₅N₃Sb | Exhibits different reactivity patterns due to phenyl groups |

| Dimethylaminotrimethylstibine | C₇H₁₈N₂Sb | Similar reactivity but less sterically bulky |

Uniqueness: Tris(dimethylamino)antimony stands out due to its balance of steric hindrance and reactivity, allowing it to participate in a wider range of

The development of organoantimony compounds traces its origins to early 20th-century explorations of main-group organometallics. Initial syntheses focused on trialkyl- and triarylstibines (R₃Sb), produced via reactions between antimony trichloride (SbCl₃) and Grignard reagents. These tricoordinate Sb(III) compounds, however, suffered from limited thermal stability and air sensitivity, restricting their utility in industrial processes.

A paradigm shift occurred with the discovery of pentacoordinate Sb(V) species, such as pentaphenylantimony (Ph₅Sb), which exhibited enhanced stability. Researchers later recognized that substituting chlorine ligands with dimethylamino groups (–NMe₂) could improve volatility—a critical property for chemical vapor deposition (CVD). This insight led to the systematic development of tris(dimethylamino)antimony in the 1980s as part of broader efforts to create metal-organic precursors for semiconductor manufacturing.

Key milestones include:

- 1985: First reported synthesis of Sb(NMe₂)₃ via aminolysis of SbCl₃ with lithium dimethylamide

- 1992: Demonstration of its utility in metal-organic molecular beam epitaxy (MO-MBE) for InSb thin films

- 2010s: Adoption in thermoelectric material synthesis, particularly Sb₂Te₃ for phase-change memory devices

Salt-Elimination Reaction Optimization

The salt-elimination reaction between antimony trichloride (SbCl₃) and dimethylamine derivatives remains the primary synthetic route. In a representative procedure, antimony trichloride reacts with lithium dimethylamide (LiN(CH₃)₂) in a 1:3 molar ratio under inert conditions to form tris(dimethylamino)antimony and lithium chloride byproducts [1] [4]. Key optimization parameters include:

- Stoichiometric precision: A 10% excess of lithium dimethylamide ensures complete conversion of SbCl₃, minimizing residual chloride contamination [1].

- Reaction kinetics: Gradual addition of SbCl₃ dissolved in ether/hexane mixtures to the lithium dimethylamide solution prevents exothermic side reactions [1].

- Atmosphere control: Rigorous argon purging reduces oxidation risks, as evidenced by 12% yield improvements compared to nitrogen-sparged systems [4].

Table 1 compares reaction conditions from two optimized protocols:

| Parameter | Protocol A [1] | Protocol B [4] |

|---|---|---|

| SbCl₃:LiN(CH₃)₂ ratio | 1:3.2 | 1:3.0 |

| Reaction time (h) | 4 | 24 |

| Yield (%) | 80 | 93.8 |

Solvent Systems and Temperature-Dependent Yield Control

Solvent selection directly impacts reaction efficiency and product stability:

- Hydrocarbon-ether mixtures: n-Hexane/ether (4:1 v/v) solutions enable controlled antimony trichloride addition while maintaining reaction temperatures between -30°C and 10°C [1]. This dual-solvent system prevents lithium dimethylamide precipitation while facilitating chloride ion solvation.

- Temperature gradients: Maintaining subambient temperatures (-10°C to 10°C) during reagent mixing reduces parasitic decomposition, with a 15% yield increase observed compared to room-temperature mixing [1]. Subsequent reflux at 60°C for 4 hours drives the reaction to completion through Schlenk equilibrium shifts [4].

Toluene-based systems demonstrate alternative advantages for scale-up processes, enabling 24-hour reflux cycles without solvent degradation while achieving 93.8% yields [4]. The higher boiling point (110°C vs. 69°C for hexane) allows broader temperature operational windows.

Purification Techniques for Vapor Deposition-Grade Material

Post-synthetic purification eliminates lithium chloride byproducts and solvent residues critical for thin-film applications:

- Fractional distillation: Reduced-pressure distillation (0.9 Torr) at 120°C effectively separates tris(dimethylamino)antimony (b.p. 120°C/0.9 Torr) from higher-boiling impurities [1] [4].

- Sublimation: High-purity white solids (99.9% purity) are obtained via sublimation at 70°C/0.4 Torr, as verified by nuclear magnetic resonance (NMR) spectra showing singlets at δ 3.77 ppm for methoxy groups [4].

Table 2 contrasts purification outcomes:

| Method | Purity (%) | Residual Cl⁻ (ppm) | Suitability for CVD |

|---|---|---|---|

| Distillation [1] | 98.5 | 120 | Moderate |

| Sublimation [4] | 99.9 | <5 | High |

Crystallographic analysis confirms that sublimed material meets vapor deposition standards, with X-ray diffraction patterns matching theoretical lattice parameters for phase-pure Sb[N(CH₃)₂]₃ [4]. The reduced chloride content (<5 ppm) prevents halogen contamination in deposited antimony oxide films, a critical factor for optoelectronic applications [4].

The chemical vapor deposition of antimony-based thin films using tris(dimethylamino)antimony involves complex thermal decomposition pathways that are highly dependent on temperature and atmospheric conditions. Research has demonstrated that tris(dimethylamino)antimony exhibits decomposition onset temperatures beginning above 250°C, with complete decomposition achieved at 340°C, representing approximately 125°C lower decomposition temperature compared to trimethylantimony in deuterium carrier gas environments [3].

The thermal decomposition mechanism of tris(dimethylamino)antimony proceeds through a free-radical pathway, where the dimethylamino ligands undergo sequential elimination reactions. Studies using flow tube reactor systems with deuterium and helium carrier gases have revealed that the decomposition process can be precisely controlled by adjusting precursor pulse timing and substrate temperature conditions [4]. This controlled decomposition is essential for achieving uniform film growth and maintaining stoichiometric composition in the deposited layers.

Temperature-dependent growth rate studies have shown that tris(dimethylamino)antimony-based deposition systems exhibit distinct kinetic regimes. At temperatures below 425°C, growth rates demonstrate proportional dependence on temperature, indicating surface reaction-limited kinetics. At higher temperatures, mass transport limitations become dominant, while excessive temperatures above 600°C lead to growth rate reduction due to desorption of antimony species from the growth surface [5] [6].

Antimony Telluride Phase-Change Memory Layer Formation

The formation of antimony telluride phase-change memory layers represents one of the most technologically significant applications of tris(dimethylamino)antimony in advanced materials fabrication. Phase-change memory technology relies on the reversible structural transformation between amorphous and crystalline states of chalcogenide materials, with antimony telluride compounds playing a central role in these applications [7].

Enhanced pseudo-atomic layer deposition methods have been developed for antimony telluride thin film formation, incorporating ammonia gas co-injection with both antimony and tellurium precursors. This approach enables facile growth at elevated temperatures exceeding 150°C, where the antimony precursor reacts with ammonia to form antimony-oxygen/antimony-antimony intermediate layers that subsequently convert to antimony telluride upon tellurium precursor injection [8].

The deposition mechanism for antimony telluride films involves ligand-exchange reactions between antimony and tellurium precursors, with tris(dimethylamino)antimony demonstrating particularly favorable reactivity characteristics. Density functional theory calculations combined with in-situ quartz crystal microbalance analysis have revealed that single dimethylamino groups in tris(dimethylamino)antimony react with tellurium-containing surface species to form antimony telluride films, with a small fraction of antimony incorporation occurring through thermal decomposition pathways [9] [4].

Phase-change memory devices based on indium-doped antimony telluride systems have achieved remarkable performance metrics, including set speeds as low as 1 nanosecond and cycle endurance exceeding 360 million cycles under 5 nanosecond pulse operation. The incorporation of indium atoms into antimony telluride lattice positions establishes robust bonds with tellurium atoms, restoring lattice integrity and enabling rapid crystallization through enhanced tellurium atom coordination [10].

The crystallization behavior of antimony telluride phase-change materials exhibits strong composition dependence, with scandium-doped antimony telluride systems demonstrating ultrafast crystallization speeds and ultralow resistance drift characteristics. Metal-insulator transitions occur in stable rhombohedral grains when lattice vacancies become highly ordered into van der Waals-like gaps, with scandium dopant content providing precise control over vacancy-ordering procedures [11].

Heterojunction Interface Engineering in Semiconductor Devices

Heterojunction interface engineering utilizing tris(dimethylamino)antimony precursors has emerged as a critical technology for advanced semiconductor device fabrication. The formation of high-quality heterojunctions requires precise control over interface composition, crystallographic orientation, and electronic properties, all of which can be achieved through optimized chemical vapor deposition processes [12] [13].

Antimony-based heterojunction interfaces demonstrate unique electronic properties that enable enhanced device performance in applications ranging from infrared detectors to high-speed transistors. The epitaxial growth of antimony-containing compounds on various substrate materials requires careful management of lattice mismatch, thermal expansion differences, and chemical compatibility between dissimilar materials [14].

Interface engineering strategies for antimony-based heterojunctions involve sophisticated approaches to band alignment optimization, where the conduction and valence band offsets between adjacent layers are precisely controlled to achieve desired electronic transport characteristics. This control is particularly important in applications such as tunnel diodes and tunnel field-effect transistors, where the interface properties directly determine device functionality [15].

The growth of gallium arsenide antimony layers on indium phosphide substrates using metalorganic chemical vapor deposition with silicon doping has achieved p-type conductivity for the first time using silicon as a dopant. This breakthrough enables the formation of heterojunctions with improved device performance in heterojunction bipolar transistors, where accurate doping profiles are essential for optimal operation [15].

Surface reconstruction dynamics during heterojunction formation play a crucial role in determining final interface quality. The segregation length of antimony and strong elemental exchanges between antimony and other group V elements require careful process optimization to achieve atomically abrupt interfaces with minimal interdiffusion [14].

Low-Temperature Epitaxial Growth Strategies

Low-temperature epitaxial growth strategies utilizing tris(dimethylamino)antimony enable the fabrication of high-quality antimony-based thin films while minimizing thermal budget requirements and substrate damage. These approaches are particularly valuable for temperature-sensitive substrates and multilayer device structures where high-temperature processing could compromise previously deposited layers [16] [3].

The development of tri-isopropylantimony as an alternative low-temperature precursor has demonstrated decomposition temperatures approximately 125°C lower than conventional trimethylantimony sources. This reduced decomposition temperature enables chemical vapor deposition processes at temperatures as low as 250°C, expanding the range of compatible substrate materials and device architectures [3].

Atmospheric pressure chemical vapor deposition of antimony-containing semiconductors has been optimized for low-temperature operation through careful control of growth parameters including temperature, pressure, and precursor flow rates. Growth rate activation energies of 0.73 eV have been measured for aluminum gallium antimony systems, indicating favorable kinetics for low-temperature processing [6].

The epitaxial growth of bismuth antimony alloys on gallium arsenide substrates represents a significant advancement in topological insulator fabrication technology. Molecular beam epitaxy processes have been developed that enable the growth of high-quality bismuth antimony films with excellent crystallinity and controlled domain structures. The influence of antimony composition within the topological insulator range affects film crystallinity and microstructure morphology, with domain wall density decreasing as antimony content increases [17].

Surface pretreatment strategies have been developed to enhance nucleation during low-temperature epitaxial growth. In-situ surface conditioning using antimony precursor pulses followed by extended precursor exposure during initial growth cycles results in improved nucleation density and film continuity. For example, continuous 6.7 nanometer thick antimony films can be produced through surface pretreatment with extended antimony chloride pulses followed by optimized atomic layer deposition cycles [18].

Room-temperature atomic layer deposition of elemental antimony has been achieved using tris(trimethylsilyl)antimony and antimony chloride precursors on hydrogen-terminated silicon and silicon dioxide substrates. This represents the first demonstration of room-temperature thermal atomic layer deposition with demonstrated self-limiting growth of a pure element, enabling the formation of crystalline antimony films with strong preferential orientation and low impurity levels [18].

The kinetics of low-temperature epitaxial growth exhibit substrate-enhanced mechanisms characterized by faster initial film growth on original substrate surfaces followed by slower growth once substantial surface coverage is achieved. Growth per cycle values of 1.3 Å/cycle on silicon dioxide and 1.0 Å/cycle on hydrogen-terminated silicon have been demonstrated during the initial growth phase, decreasing to 0.40 Å/cycle and 0.27 Å/cycle respectively after approximately 125 cycles [18].

Surface Reconstruction Dynamics During Film Deposition

Surface reconstruction dynamics during antimony film deposition involve complex atomic-scale processes that determine final film quality, morphology, and electronic properties. These dynamics are governed by the interplay between precursor decomposition kinetics, surface diffusion processes, and thermodynamic driving forces for crystallographic reorganization [19] [20].

The evolution of surface morphology during antimony film growth follows scaling laws that describe the development of surface roughness as a function of deposition time and processing conditions. Detailed scaling analysis of atomic force microscopy data has revealed characteristic exponents that differ significantly from those predicted by local growth models, indicating the presence of non-local effects such as diffusional instabilities [19].

Surface reconstruction phenomena in antimony-based systems exhibit strong dependence on substrate temperature and antimony overpressure conditions. Studies of platinum lutetium antimony surfaces have identified stable (1×3) and c(2×2) surface reconstructions, with antimony dimerization determined as the underlying mechanism for the (1×3) reconstruction. X-ray photoelectron spectroscopy analysis reveals energy shifts toward lower binding energies in antimony 4d surface components, indicating surface bond formation and reconstruction [21].

The thermal stability of surface reconstructions provides critical information for optimizing deposition conditions. Reconstruction phase diagrams developed through systematic variation of substrate temperature and antimony overpressure reveal optimal growth windows where antimony overpressure can be effectively utilized without inducing undesirable surface reactions [21].

Shadowing effects during oblique deposition create distinctive surface morphology evolution patterns that transition from dense films with minimal void content to highly porous columnar structures as deposition angle increases. The angle of void elongation and void track orientation correlate directly with deposition angle, with void formation, alignment, and columnar structure development all attributable to geometric shadowing effects [22].

The dynamics of surface evolution during thin film growth can be characterized through power spectral density analysis of surface height distributions derived from topographic imaging. This approach enables quantitative monitoring of statistical similarity between film and substrate surfaces during growth, providing insights into morphological profile changes that occur during deposition processes [23].

Molecular dynamics simulations of thin film growth have elucidated the relationship between deposition conditions and resulting microstructure characteristics. Increasing substrate temperature and deposition kinetic energy lead to reduced void density, smaller void sizes, smoother surfaces, and higher film density. These effects result from enhanced surface mobility that enables more efficient atomic rearrangement during the deposition process [22].

The role of diffusion length in surface reconstruction dynamics cannot be overstated, as it determines the distance that deposited atoms can travel before reaching their final positions. This diffusion length depends strongly on substrate temperature and energy barriers for surface migration, directly influencing the final surface roughness and film quality [24].